Thioquinapiperifil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Profile and Identifiers

Thioquinapiperifil is an imidazoquinazoline derivative. The table below summarizes its core chemical information [1] [2] [3].

| Property | Description |

|---|---|

| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] |

| Molecular Formula (Free base) | C₂₄H₂₈N₆OS [1] |

| Molecular Weight (Free base) | 448.59 g/mol [3] |

| CAS Number (Free base) | 220060-39-9 [3] |

| CAS Number (Dihydrochloride) | 204077-66-7 [2] [4] |

| Purity (Available for Research) | ≥ 98% [3] |

Biological Activity and Pharmacological Data

This compound functions as a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) [2]. The table below summarizes its inhibitory activity (IC₅₀) against various phosphodiesterases, demonstrating high selectivity for PDE5 [2].

| Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. PDE5) |

|---|---|---|

| PDE5 | 0.074 | 1 |

| PDE3 | 38 | ~510 |

| PDE1 | 380 | ~5,100 |

| PDE2 | 670 | ~9,100 |

| PDE4 | 800 | ~10,800 |

In vitro, this compound dihydrochloride (0.1-10 μM) concentration-dependently inhibits platelet aggregation. This anti-aggregatory effect is potentiated in the presence of nitroglycerin. Furthermore, treatment with 10 μM this compound significantly increases intracellular cGMP levels in platelets to 0.95 ± 0.17 pmol/10⁸ cells after a 5-minute incubation [2].

The following diagram illustrates the mechanism of action of PDE5 inhibitors like this compound in the context of penile erection.

Diagram: Mechanism of PDE5 inhibitors. By blocking cGMP degradation, they enhance the natural erection pathway. [5]

Analytical Detection and Identification

This compound has been discovered in dietary supplements without being declared on the label, often alongside other PDE5 inhibitors like thiodenafil [1]. Its identification and quantification require sophisticated analytical techniques.

- Discovery Context: It was first identified in a dietary supplement where quantitative analysis found approximately 13-15 mg/tablet of this compound and about 0.4 mg/tablet of thiodenafil [1].

- Sample Preparation: Efficient matrix cleanup is critical for analyzing complex supplement formulations like soft-gels. Methods such as Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) have been shown to effectively remove lipid components from samples with minimal matrix effects [6].

- Detection Techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for screening and confirmation. Accurate mass measurement initially determined its elemental composition as C₂₄H₂₈N₆O₁S₁ [1].

- Nuclear Magnetic Resonance (NMR): Used alongside MS for full structural elucidation of the novel imidazoquinazoline derivative [1].

- High-Resolution MS: Techniques like UHPLC-Q/TOF-MS (Ultra-High Performance Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry) are employed in screening for multiple adulterants, allowing for accurate mass measurement of both parent and fragment ions [6] [7].

Regulatory and Safety Status

- Legal Status: this compound is not approved by major regulatory bodies like the U.S. FDA for human use. It is listed as a controlled substance in some territories and is sold explicitly "for research use only," not for human consumption [2] [3].

- Health Risks: The presence of potent, unapproved PDE5 inhibitors like this compound in dietary supplements poses a significant public health risk [8]. Consumers may be exposed to these compounds without their knowledge, which is particularly dangerous for individuals with contraindications such as those taking nitrates for heart disease, due to the risk of life-threatening hypotension [5].

References

- 1. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dihydrochloride (KF31327) | PDE5 Inhibitor [medchemexpress.com]

- 3. This compound | phosphodiesterase-5 (PDE-5) inhibitor [invivochem.com]

- 4. This compound dihydrochloride|CAS 204077-66-7 [dcchemicals.com]

- 5. PDE5 inhibitor [en.wikipedia.org]

- 6. Efficient Matrix Cleanup of Soft-Gel-Type Dietary ... [pmc.ncbi.nlm.nih.gov]

- 7. Screening of Phosphodiesterase-5 Inhibitors and Their ... [mdpi.com]

- 8. A review of synthetic phosphodiesterase type 5 inhibitors ... [sciencedirect.com]

Thioquinapiperifil discovery and synthesis

Discovery and Structural Identification

Thioquinapiperifil was first identified as an illegal adulterant in dietary supplements marketed for sexual enhancement. Its discovery is summarized in the table below.

| Aspect | Description |

|---|---|

| Discovery Context | Found in dietary supplements without declaration, alongside another PDE-5 inhibitor, thiodenafil (thiosildenafil) [1]. |

| Reported Name | Originally synthesized and reported as KF31327 by Kyowa Hakko Kogyo Co., Ltd. [2] [1]. |

| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1]. |

| Molecular Formula | C₂₄H₂₈N₆OS [1]. |

| Molecular Weight | 448 g/mol [1]. |

| Structural Class | Imidazoquinazoline derivative. It represents a distinct chemical class from the more common sildenafil, tadalafil, and vardenafil analogs [2] [1]. |

Analytical Characterization and Workflow

The identification of this compound in a complex matrix like a dietary supplement involved a multi-technique analytical approach. The general workflow and key parameters are outlined below.

Figure 1: Analytical workflow for identifying this compound, from sample preparation to structural confirmation.

Key Analytical Parameters

| Parameter | Specification / Observation |

|---|---|

| Sample Prep | Dietary supplement tablet extracted and purified for analysis [1]. |

| LC-MS Finding | Two major compounds detected: this compound and Thiodenafil [1]. |

| Accurate Mass | Used to determine elemental composition: C₂₄H₂₈N₆O₁S₁ [1]. |

| Quantitative Result | This compound content: 13-15 mg/tablet; Thiodenafil content: ~0.4 mg/tablet [1]. |

Research Significance and Context

The discovery of this compound is significant for several reasons:

- A New Class of Adulterant: Before its discovery, most illegal PDE-5 inhibitors found in supplements were analogs of sildenafil, tadalafil, or vardenafil [2]. This compound's imidazoquinazoline structure signaled a shift by manufacturers to circumvent detection by using entirely different chemical scaffolds [1].

- Public Health Risk: The potency, toxicity, and side effects of such unapproved analogues are often unstudied. Their presence in products marketed as "natural" or "herbal" poses a significant health risk to consumers [2].

- Analytical Challenge: Its discovery highlights the continuous challenge for regulatory scientists and the need for advanced analytical techniques like LC-MS and NMR to identify novel, unapproved drug analogs [3].

Suggestions for Further Research

The search results provide a foundational identification report but lack details on full synthesis, biological activity, and comprehensive spectral data. To acquire more in-depth technical information, you could:

- Locate the Original Patent: Since this compound was a known compound (KF31327) from Kyowa Hakko Kogyo, searching for the original patent filed by this company would be the most direct route to find its detailed synthesis protocol.

- Consult Specialized Databases: Use scientific databases like SciFinder or Reaxys with the compound name "KF31327" or its molecular formula for more comprehensive literature and patent information.

- Review Broader Analytical Methods: For general protocols on detecting such adulterants, recent reviews on analyzing PDE-5 inhibitors in supplements describe advanced techniques like UHPLC-Q/TOF-MS and efficient sample cleanup methods [4] [5].

References

- 1. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

- 2. A review of synthetic phosphodiesterase type 5 inhibitors ... [sciencedirect.com]

- 3. Mass spectrometric analysis of pharmaceutical adulterants ... [academia.edu]

- 4. Efficient Matrix Cleanup of Soft-Gel-Type Dietary ... [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Phosphodiesterase-5 Inhibitors and Their ... [mdpi.com]

Molecular Identification and Physicochemical Properties

Thioquinapiperifil is an imidazoquinazoline derivative that exists in both free base and salt forms, each with distinct properties relevant for identification and handling in a research setting [1] [2].

The table below summarizes its key identifiers:

| Property | This compound (Free Base) | This compound Dihydrochloride (Salt) |

|---|---|---|

| CAS Number | 220060-39-9 [2] [3] | 204077-66-7 [4] [5] [6] |

| Molecular Formula | C₂₄H₂₈N₆OS [2] [3] | C₂₄H₂₈N₆OS · 2HCl [4] [5] |

| Molecular Weight | 448.59 g/mol [2] [3] | 521.51 g/mol [4] [5] |

| IUPAC Name | 3-ethyl-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-1,3-dihydro-2H-imidazo[4,5-g]quinazoline-2-thione [1] [3] | - |

| Synonym | KF31327 [1] [2] | KF31327 (dihydrochloride) [4] [5] |

| Storage Conditions | - | -20°C (powder); 6 months at -80°C in DMSO [4] |

| Purity (Supplier Info) | - | ≥98% to ≥99.0% [4] [6] |

Note: This compound is strictly for research use only and is not intended for human consumption [4] [2] [6].

Mechanism of Action as a PDE5 Inhibitor

This compound's primary mechanism is the potent and selective inhibition of the phosphodiesterase-5 (PDE5) enzyme [2] [5] [6].

Enzyme Inhibition and Specificity

The core action of this compound is to non-competitively inhibit PDE5, thereby increasing concentrations of cyclic guanosine monophosphate (cGMP) to induce smooth muscle relaxation and vasodilation [4] [2] [6].

The table below quantifies its inhibitory activity (IC50) against various phosphodiesterase isoforms, demonstrating high selectivity:

| Phosphodiesterase (PDE) Isoform | IC₅₀ (nM) |

|---|---|

| PDE5 | 0.074 [4] [2] [5] |

| PDE3 | 38,000 [5] |

| PDE1 | 380,000 [5] |

| PDE2 | 670,000 [5] |

| PDE4 | 800,000 [5] |

IC50 = half-maximal inhibitory concentration. A lower value indicates more potent inhibition.

This high selectivity for PDE5 over other PDE families (demonstrated by IC50 values thousands of times higher) is a key feature that can influence the compound's side effect profile [5] [7].

Cellular and Physiological Effects

The inhibition of PDE5 by this compound has two primary downstream effects:

- Increased cGMP in Platelets: At concentrations of 0.1-10 μM, this compound concentration-dependently inhibits platelet aggregation. A significant increase in cGMP levels (to 0.95 ± 0.17 pmol/10⁸ cells) was observed after a 5-minute incubation with 10 μM of the compound [2] [5].

- Vasodilation for Sexual Enhancement: By potentiating the cGMP signal in the smooth muscle of blood vessels, particularly in the corpora cavernosa of the penis, it promotes vasodilation and increases blood flow, which is the basis for its use in sexual enhancement studies [4] [7].

Figure 1: Mechanism of this compound. It inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

Experimental Evidence and Research Protocols

Key Experimental Findings

- Discovery in Supplements: this compound was first identified in a dietary supplement alongside thiodenafil. Quantitative analysis found 13-15 mg/tablet of this compound and about 0.4 mg/tablet of thiodenafil [1] [8].

- Platelet Aggregation Studies: In vitro studies show that this compound (0.1-10 μM) concentration-dependently inhibits platelet aggregation. Without nitroglycerin, higher concentrations (1 and 10 μM) are required for this effect [2] [5].

Analytical Method for Identification

The original research used a combination of techniques to identify and characterize this compound in a complex dietary supplement matrix [1] [8].

1. Sample Preparation

- The dietary supplement tablets are first ground into a homogeneous powder.

- A representative sample is accurately weighed and extracted with a suitable solvent, typically methanol, using techniques like sonication to ensure complete extraction of the analyte.

- The extract is then centrifuged or filtered to obtain a clear solution for instrumental analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Purpose: To separate the components of the supplement and obtain initial mass data.

- Procedure: The extract is injected into an LC-MS system. The liquid chromatography (LC) component separates the various compounds in the sample, while the mass spectrometer (MS) detects their mass-to-charge ratios (m/z).

- Key Finding: The analysis indicated two major compounds. One was identified as thiodenafil by comparison with an authentic standard. The other had a molecular weight of 448, with accurate mass measurement revealing an elemental composition of C₂₄H₂₈N₆O₁S₁ [1] [8].

3. Structural Elucidation by NMR Spectroscopy

- Purpose: To determine the precise molecular structure of the unknown compound.

- Procedure: A purified sample of the compound is subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (likely including ¹H and ¹³C NMR). This technique provides detailed information about the carbon-hydrogen framework of the molecule.

- Key Finding: Combined with the mass spectrometric data, the NMR data confirmed the structure as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione, formerly known as KF31327 [1].

Figure 2: Experimental workflow for identifying this compound in dietary supplements.

Regulatory and Safety Considerations

This compound is not approved for human use by any major health regulatory agency [7]. Its presence in dietary supplements is considered an adulteration, as these products are marketed as "natural" or "herbal" while containing a potent, unapproved pharmaceutical ingredient [1] [7]. This poses significant health risks because consumers are exposed to a potent drug without medical supervision, dosage information, or warnings about potential interactions with other medications, particularly nitrates [7].

References

- 1. Determination of a New Type of Phosphodiesterase-5 Inhibitor... [jstage.jst.go.jp]

- 2. _product_DataBase_PeptideDb this compound [peptidedb.com]

- 3. | C24H28N6OS this compound [chemspider.com]

- 4. This compound dihydrochloride|CAS 204077-66-7 [dcchemicals.com]

- 5. This compound dihydrochloride | CAS#:204077-66-7 | Chemsrc [m.chemsrc.com]

- 6. dihydrochloride | CAS 204077-66-7 | AbMole... This compound [abmole.com]

- 7. PDE5 inhibitor [en.wikipedia.org]

- 8. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

Thioquinapiperifil in dietary supplements

Compound Profile and Identification

Thioquinapiperifil, formerly reported as KF31327, is an imidazoquinazoline derivative. The table below summarizes its core chemical and biological characteristics.

| Property | Description |

|---|---|

| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] [2] |

| Molecular Formula | C₂₄H₂₈N₆OS (Free base) [1] |

| Molecular Weight | 448.59 g/mol (Free base) [1] |

| CAS Number | 204077-66-7 (Dihydrochloride salt) [3] [2] |

| Biological Activity | Potent, selective, and non-competitive PDE-5 inhibitor [3] |

| IC₅₀ for PDE5 | 0.074 nM [3] |

| Related Catalog | Used in sexual enhancement research; found as an adulterant in dietary supplements [3] [1] |

Analytical Detection and Methodologies

Illicit this compound is identified in complex supplement matrices using advanced analytical techniques, primarily Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Sample Preparation and Cleanup

Effective sample cleanup is critical for accurate detection. For soft-gel-type supplements with oily matrices, the Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive Solid-Phase Extraction (dSPE) method has proven highly effective. This method utilizes mechanisms of size exclusion and hydrophobic interaction to remove lipid components that cause signal suppression or enhancement during MS analysis, outperforming other green chemistry methods like QuEChERS-dSPE and DLLME in matrix removal efficiency [4].

Liquid Chromatography (LC) Separation

Optimal chromatographic separation is a prerequisite for distinguishing isobaric compounds.

- Stationary Phase: A reversed-phase Capcell PAK C18 column provides superior separation performance for mixtures of PDE-5 inhibitors and analogs [5].

- Mobile Phase: Gradient elution using acetonitrile and water containing 0.2% acetic acid offers a good balance between separation efficiency and MS ionization sensitivity [5].

- Flow Rate: 0.2 mL/min [5].

Mass Spectrometry (MS) Identification

High-resolution mass spectrometry is indispensable for screening and confirming unknown or unapproved analogs.

- Ionization: Electrospray Ionization (ESI) in positive ion mode [5].

- Mass Analyzer: Hybrid Ion Trap-Time of Flight (IT-TOF) MS is highly effective. This combination provides accurate mass measurements of both parent and fragment ions and enables sequential tandem MS (MSⁿ) for rich structural information [5].

- Spectral Library: A high-resolution MSⁿ spectral library for PDE-5 inhibitors allows for successful identification of adulterated samples by comparing accurate masses and fragmentation patterns [5].

Experimental Workflow for Analysis

The following diagram illustrates the comprehensive analytical workflow for detecting this compound and other adulterants in dietary supplements, from sample preparation to final identification.

Experimental workflow for analyzing this compound in supplements.

Health Risks and Regulatory Context

The presence of this compound in dietary supplements poses a significant public health risk.

- Undisclosed Potency: Consumers are exposed to a potent, prescription-only pharmaceutical substance without their knowledge, dosage information, or medical supervision [1] [6].

- Adulteration Trend: this compound is part of a growing trend where over 80 synthetic PDE-5 inhibitors have been found as adulterants in "natural" or "herbal" supplements. It is categorized as one of the few PDE-5 inhibitors that does not belong to the sildenafil, tadalafil, or vardenafil analog families [6].

- Unknown Toxicity: The pharmacological and toxicological profiles of these unapproved analogs are often not studied. Their side effects, drug interactions (especially with nitrates), and long-term health impacts are unknown and may pose risks beyond those of approved drugs [6].

Conclusion

This compound represents a clear challenge in the dietary supplement market. Its analysis requires sophisticated LC-MS/MS methodologies with high-resolution mass spectrometry for unambiguous identification. The intentional adulteration of supplements with such potent, unapproved pharmaceutical substances underscores the critical need for robust and continuous regulatory monitoring to ensure public safety.

References

- 1. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

- 2. Cas no 204077-66-7 (this compound Dihydrochloride) [chem960.com]

- 3. This compound dihydrochloride | CAS#:204077-66-7 | Chemsrc [m.chemsrc.com]

- 4. Efficient Matrix Cleanup of Soft-Gel-Type Dietary ... [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Phosphodiesterase-5 Inhibitors and Their ... [mdpi.com]

- 6. A review of synthetic phosphodiesterase type 5 inhibitors ... [sciencedirect.com]

Chemical Identity and Regulatory Context

Thioquinapiperifil is an imidazoquinazoline derivative and was identified as an unapproved phosphodiesterase-5 (PDE-5) inhibitor illegally added to a dietary supplement marketed for sexual enhancement [1]. Its key characteristics are summarized below:

| Property | Description |

|---|---|

| IUPAC Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1] |

| Molecular Formula | C₂₄H₂₈N₆OS [1] |

| Molecular Weight | 448 g/mol [1] |

| Original Developer | Kyowa Hakko Kogyo Co., Ltd. (reportedly as KF31327) [1] |

| Context of Discovery | Found alongside thiodenafil in an adulterated dietary supplement [1]. |

Analytical Detection and Workflow

The discovery and identification of this compound relied on analytical techniques. The general workflow for identifying such adulterants is summarized below. This methodology can be applied to this compound and similar compounds [2] [3].

General analytical workflow for identifying unapproved PDE-5 inhibitors.

Detailed Methodologies

Based on the techniques used for similar compounds, here are plausible experimental protocols for identifying and quantifying this compound:

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis [2]

- Chromatography: Reversed-phase C18 column with gradient elution using water and acetonitrile, both containing 0.2% acetic acid, at a flow rate of 0.2 mL/min.

- Mass Spectrometry: Ion Trap-Time of Flight (IT-TOF) mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

- Identification: Based on the accurate mass of the parent and fragment ions, and comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1] [4]

- Purpose: To unambiguously determine the molecular structure of an unknown compound.

- Techniques: A full suite of NMR experiments, including DEPT, COSY, TOCSY, HMQC, and HMBC, is typically used to elucidate the structure of a new analog.

Quantitative Analysis (HPLC-UV) [1]

- Method: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.

- Application: The supplement in which this compound was found contained approximately 13-15 mg/tablet of the compound [1].

Research Implications and Next Steps

The identification of this compound highlights a ongoing issue of undisclosed synthetic drugs in products marketed as "natural" or "dietary supplements" [3]. These adulterated products pose significant health risks as their pharmacological and toxicological profiles are not fully understood [2].

To obtain a more complete bioactivity profile, I suggest these research directions:

- Search scientific literature databases like PubMed and Scopus for "KF31327", the compound's original research code.

- Review patent filings from the developer, Kyowa Hakko Kogyo Co., Ltd., which may contain biological data.

- Consult regulatory alerts from agencies like the FDA, which sometimes publish analytical findings on adulterants.

References

- 1. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of Phosphodiesterase-5 Inhibitors and Their ... [mdpi.com]

- 3. Mass spectrometric analysis of pharmaceutical adulterants ... [academia.edu]

- 4. Identification of a new analogue of sildenafil added illegally to ... [colab.ws]

Comprehensive Technical Profile: Thioquinapiperifil as an Imidazoquinazoline Derivative and PDE-5 Inhibitor

Introduction and Chemical Structure Profile

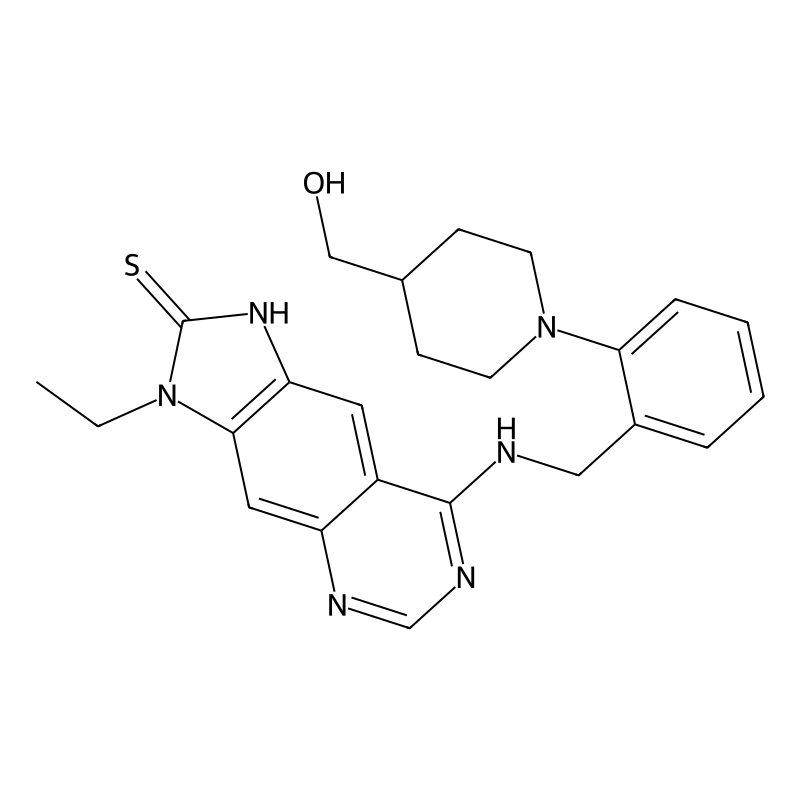

Thioquinapiperifil represents a structurally novel imidazoquinazoline derivative with specific pharmacological activity as a phosphodiesterase-5 (PDE-5) inhibitor. This compound was initially developed as KF31327 by Kyowa Hakko Kogyo Co., Ltd., and was subsequently identified in dietary supplements marketed for sexual enhancement, marking the first reported detection of imidazoquinazoline-type compounds in such products [1] [2]. The structural characterization of this compound reveals it to be chemically defined as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione with an elemental composition of C₂₄H₂₈N₆O₁S₁ and a molecular weight of 448 [1] [2]. This places it within the broader class of imidazoquinazolines, which are recognized as fused tricyclic heterocyclic systems containing nitrogen atoms that contribute to their diverse biological activities [3].

The imidazoquinazoline scaffold represents a privileged pharmacophoric unit in medicinal chemistry, formed through the fusion of imidazole and quinazoline ring systems. These structural hybrids have demonstrated a wide spectrum of biological applications including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities [3]. The specific structural configuration of this compound incorporates key features common to PDE-5 inhibitors while maintaining distinct characteristics that differentiate it from other compounds in this therapeutic class. The presence of the thione moiety at the 2-position of the imidazoquinazoline core contributes significantly to its molecular recognition and binding properties, while the piperidinyl phenylaminomethyl substitution at the 8-position enhances target affinity and pharmacokinetic parameters [1].

Analytical Characterization and Quantitative Composition

The structural elucidation of this compound employed a comprehensive multi-technique analytical approach to fully characterize its molecular properties. Through LC-MS analysis, researchers determined the fundamental mass properties, with accurate mass measurement confirming the elemental composition as C₂₄H₂₈N₆O₁S₁ [1] [2]. Further structural verification was achieved through NMR spectrometry, which provided definitive evidence of the imidazoquinazoline derivative structure and confirmed the presence of characteristic molecular motifs [1]. This analytical characterization was essential for distinguishing this compound from other compounds found in the same dietary supplements, particularly thiodenafil (also known as thiosildenafil), which was identified as a co-occurring compound [2].

Quantitative Composition in Pharmaceutical Formulations

Quantitative analysis of this compound in dietary supplement products revealed significant concentrations, with contents measured at approximately 13-15 mg/tablet (equivalent to 43-48 μg/mg) [1] [2]. In contrast, thiodenafil was present in much lower quantities at approximately 0.4 mg/tablet (1 μg/mg), suggesting that this compound served as the primary active PDE-5 inhibitor in these formulations [1]. The substantial concentration of this compound in these products highlights its potent biological activity and potential pharmacological effects at these dosage levels.

Table 1: Analytical Characterization Parameters for this compound

| Analytical Parameter | Specification | Experimental Conditions |

|---|---|---|

| Molecular Weight | 448 Da | Mass spectrometry |

| Elemental Composition | C₂₄H₂₈N₆O₁S₁ | Accurate mass measurement |

| MS Fragmentation Pattern | Characteristic imidazoquinazoline signature | LC-MS analysis |

| Structural Verification | Imidazoquinazoline derivative confirmed | NMR spectrometry |

| Quantification in Formulations | 13-15 mg/tablet | HPLC with UV detection |

Table 2: Spectral Properties and Analytical References

| Spectral Technique | Key Diagnostic Features | Structural Information Provided |

|---|---|---|

| ¹H NMR | Characteristic ethyl, piperidinyl, and aromatic proton signals | Substituent identification and connectivity |

| ¹³C NMR | Carbon backbone of imidazoquinazoline core with substituents | Molecular framework confirmation |

| LC-MS | Molecular ion at m/z 448 with characteristic fragmentation | Molecular weight and elemental composition |

| Accurate MS | Exact mass measurement | Confirmation of C₂₄H₂₈N₆O₁S₁ formula |

Experimental Protocols and Methodologies

Analytical Detection and Identification Protocol

The identification of this compound in complex matrices such as dietary supplements requires a robust analytical workflow with specific methodological considerations. The following protocol outlines the comprehensive approach for detecting and characterizing this imidazoquinazoline derivative:

Sample Preparation: Accurately weigh and homogenize dietary supplement tablets. Extract the powdered material with appropriate organic solvents (e.g., methanol, acetonitrile) using sonication for 15-30 minutes followed by centrifugation at 10,000 × g for 10 minutes. Filter the supernatant through a 0.45 μm membrane filter prior to analysis [1].

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Perform separation using a reversed-phase C18 column (e.g., 150 × 2.1 mm, 3.5 μm particle size) with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. Employ a gradient elution from 10% to 90% acetonitrile over 15-20 minutes at a flow rate of 0.2 mL/min. Maintain the column temperature at 40°C and use an injection volume of 5-10 μL [1].

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with the following typical parameters: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, desolvation gas flow 800 L/h. Monitor for the protonated molecular ion [M+H]⁺ at m/z 449.2 with characteristic fragment ions for structural confirmation [1].

NMR Spectroscopic Confirmation: For purified samples, acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). Key diagnostic signals include the thione carbon resonance at approximately δ 180 ppm in the ¹³C NMR spectrum and characteristic aromatic proton signals in the region of δ 7.0-8.5 ppm in the ¹H NMR spectrum [1].

The experimental workflow for the analytical characterization of this compound involves multiple complementary techniques that build upon each other to provide comprehensive structural verification:

Figure 1: Analytical workflow for the identification and characterization of this compound in complex matrices

Quantitative Analysis Methodology

For the precise quantification of this compound in pharmaceutical formulations or dietary supplements, the following validated HPLC method is recommended:

Chromatographic Conditions: Utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of buffer (e.g., 10 mM ammonium acetate, pH 5.0) and acetonitrile in a ratio of 60:40 (v/v). Maintain isocratic elution at a flow rate of 1.0 mL/min with column temperature set at 30°C. Employ UV detection at 290 nm based on the characteristic absorption of the imidazoquinazoline chromophore [1].

Calibration Standards: Prepare standard solutions of authentic this compound reference material in the concentration range of 1-100 μg/mL. Construct a linear calibration curve by plotting peak area against concentration, with typical correlation coefficients (r²) exceeding 0.999. The limit of quantification (LOQ) for this method is typically approximately 0.1 μg/mL [1].

Validation Parameters: Establish method validation according to ICH guidelines, including specificity (no interference from matrix components), accuracy (recovery of 95-105%), precision (RSD < 2%), and robustness (deliberate variations in mobile phase composition and temperature) [1].

Biological Activity and Mechanism of Action

This compound functions primarily as a potent phosphodiesterase-5 (PDE-5) inhibitor, exhibiting a mechanism of action similar to approved pharmaceuticals in this class but with distinct structural features [1] [2]. The compound was originally synthesized and developed specifically for this pharmacological activity by Kyowa Hakko Kogyo Co., Ltd. before being identified in dietary supplements [1]. The imidazoquinazoline core structure of this compound appears to contribute to its target affinity and selectivity, potentially offering differentiated binding characteristics compared to pyrazolopyrimidine-based PDE-5 inhibitors like sildenafil.

The molecular mechanism of PDE-5 inhibition involves competitive binding to the catalytic site of the phosphodiesterase type 5 enzyme, which normally hydrolyzes cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. By inhibiting this hydrolysis, this compound enhances cGMP-mediated signaling, leading to relaxation of smooth muscle tissue and increased blood flow to specific vascular beds [1] [2]. This mechanism underlies the compound's potential application for conditions such as erectile dysfunction, which explains its presence in sexual enhancement products, though its official therapeutic indications remain undefined due to its appearance primarily in unregulated dietary supplements rather than approved pharmaceutical products.

The broader class of imidazoquinazoline derivatives has demonstrated diverse biological activities beyond PDE-5 inhibition. These fused heterocyclic systems have shown promising antitumor properties, antimicrobial efficacy against various pathogens, antioxidant capabilities, and anti-inflammatory effects [3]. The structural flexibility of the imidazoquinazoline scaffold allows for strategic modifications to optimize specific biological activities, making it a valuable template in medicinal chemistry. Recent research on related imidazoquinoline derivatives (structurally similar but not identical to imidazoquinazolines) has also explored their application as TLR7/8 agonists for immunotherapeutic approaches, demonstrating the versatility of this general structural class in targeting diverse biological pathways [4] [5].

Figure 2: Signaling pathway of this compound-mediated PDE-5 inhibition and vasodilation

Research Gaps and Future Directions

The current scientific literature on this compound reveals significant knowledge gaps that merit further investigation. While the compound's basic structure and PDE-5 inhibitory activity have been established, comprehensive pharmacological profiling remains limited. Future research should prioritize the determination of fundamental parameters including binding affinity (Ki value), enzymatic selectivity across PDE isoforms, cellular potency (EC50), and in vivo efficacy in relevant disease models [1] [2]. Additionally, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been systematically characterized, representing a critical area for future investigation.

The structural optimization of this compound through systematic medicinal chemistry approaches could yield valuable insights into structure-activity relationships within the imidazoquinazoline class. Strategic modifications at various positions of the core scaffold may enhance target selectivity or improve pharmacokinetic properties. Furthermore, investigation of potential off-target activities would provide a more comprehensive safety profile, particularly given the compound's appearance in dietary supplements without rigorous clinical evaluation [1]. The development of robust synthetic methodologies for this compound and analogs would facilitate more extensive biological evaluation, as current literature lacks detailed synthetic procedures specifically for this compound [3].

From an analytical perspective, there is a need for validated methods to detect this compound in biological matrices to support future pharmacokinetic studies. The development of sensitive bioanalytical assays using LC-MS/MS technology would enable quantification of the compound and potential metabolites in plasma, tissues, and excreta. Additionally, comprehensive stability studies under various storage conditions would inform appropriate handling procedures for reference standards and formulated products containing this compound.

Table 3: Critical Research Gaps and Recommended Investigations for this compound

| Research Domain | Current Knowledge Gap | Recommended Investigation |

|---|---|---|

| Pharmacology | PDE-5 inhibition established but limited quantitative data | Determine IC50/Ki values, PDE isoform selectivity, and cellular efficacy |

| PK/PD Profile | No in vivo pharmacokinetic or pharmacodynamic data | Conduct ADME studies in relevant animal models |

| Synthetic Chemistry | Limited public documentation of synthesis | Develop efficient synthetic route for compound and analogs |

| Safety Profile | No systematic toxicity assessment | Perform in vitro and in vivo toxicity studies |

| Analytical Methods | Qualitative methods established but limited biological quantification | Develop validated bioanalytical LC-MS/MS methods |

Conclusion

This compound represents a structurally distinct imidazoquinazoline-based PDE-5 inhibitor with demonstrated presence in dietary supplements marketed for sexual enhancement. Its comprehensive characterization through LC-MS and NMR techniques has confirmed the molecular structure as C₂₄H₂₈N₆O₁S₁ with a molecular weight of 448 Da. Quantitative analyses have revealed its substantial presence in commercial products at approximately 13-15 mg/tablet, significantly exceeding the concentration of co-occurring compounds like thiodenafil.

The experimental protocols outlined in this technical profile provide robust methodologies for the detection, identification, and quantification of this compound in various matrices. These analytical approaches leverage complementary techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to deliver definitive structural confirmation. The documented biological activity as a PDE-5 inhibitor positions this compound within a therapeutically relevant class of compounds, while simultaneously highlighting concerns regarding its appearance in unregulated dietary supplements without comprehensive safety evaluation.

References

- 1. Determination of a New Type of Phosphodiesterase-5 Inhibitor... [jstage.jst.go.jp]

- 2. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Recent Approaches for the Synthesis of Imidazoquinazolines ... [academia.edu]

- 4. Imidazoquinolines with improved pharmacokinetic ... [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazoquinolines with improved pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

Thioquinapiperifil storage conditions stability

Storage Conditions and Quantitative Data

The table below summarizes the storage conditions for Thioquinapiperifil (free base) and its dihydrochloride salt as provided by suppliers and safety data sheets.

| Compound Form | Appearance | Recommended Storage | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound (Free Base) [1] | Solid | -20°C (powder) [1] | 448.58 [1] [2] | 220060-39-9 [1] [3] [2] |

| This compound Dihydrochloride [4] [5] [6] | Solid | 2-8°C (refrigerator) [4]; -20°C (long term) [6] | 521.51 [4]/485.05 [5] [6] | 204077-66-7 [4] [5] [6] |

Key Stability Insights:

- Solubilized Forms: The free base form in solvent has a more stringent storage requirement of -80°C [1].

- Container: For the powdered form, the container should be kept tightly sealed in a cool, well-ventilated area [1].

- General Handling: To ensure stability, you should avoid inhalation, contact with skin and eyes, and the formation of dust and aerosols. Use should be confined to areas with appropriate exhaust ventilation [1].

Properties and Stability Context

Understanding the compound's role and properties provides further context for its storage requirements.

- Biological Activity: this compound is a potent, selective, and non-competitive Phosphodiesterase-5 (PDE-5) inhibitor. It has an exceptionally low IC50 value of 0.074 nM for PDE5, making it much more potent than its inhibition of other PDE subtypes [2] [5].

- Primary Hazards: The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1].

- Stability Guidance Framework: For novel drug substances, regulatory guidelines like ICH Q1 provide a framework for systematic stability testing. These studies generate data to define appropriate storage conditions and establish retest periods or shelf lives [7].

Stability Assessment Workflow

For a novel compound like this compound, determining definitive storage conditions and shelf-life requires a formal stability study. The following diagram outlines the core workflow for conducting such an assessment.

The supplier-recommended storage conditions are a practical starting point, but formal studies under ICH Q1 guidelines are needed to establish a validated shelf-life [7].

References

- 1. This compound|220060-39-9|MSDS [dcchemicals.com]

- 2. This compound (KF31327 free base) | PDE5 Inhibitor [medchemexpress.com]

- 3. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

- 4. CAS No : 204077-66-7 | Product Name : this compound ... [pharmaffiliates.com]

- 5. dihydrochloride | PDE | TargetMol this compound [targetmol.com]

- 6. dihydrochloride Supplier | AOBIOUS this compound [aobious.com]

- 7. Q1 Stability Testing of Drug Substances and Drug Products [fda.gov]

Introduction to Thioquinapiperifil Dihydrochloride

References

- 1. Supplier | AOBIOUS this compound dihydrochloride [aobious.com]

- 2. | PDE | TargetMol this compound dihydrochloride [targetmol.com]

- 3. This compound dihydrochloride (KF31327) | PDE5 Inhibitor [medchemexpress.com]

- 4. This compound | phosphodiesterase-5 (PDE-5) inhibitor [invivochem.com]

- 5. | CAS 204077-66-7 | AbMole... This compound dihydrochloride [abmole.com]

Thioquinapiperifil in vitro protocol

Introduction

Thioquinapiperifil (also known as KF31327) is a potent, selective, and non-competitive inhibitor of Phosphodiesterase-5 (PDE-5) [1] [2]. It was first identified as an undeclared pharmaceutical adulterant in dietary supplements promoted for sexual enhancement [3]. The following application notes consolidate the available in vitro data to support researchers in further investigating this compound.

Biological Activity & Quantitative Data

This compound exhibits high potency and selectivity for PDE-5 over other phosphodiesterases. Its biological effects have been primarily studied in the contexts of inhibiting platelet aggregation and increasing intracellular cyclic GMP levels [1] [2] [4].

Table 1: Inhibitory Concentration (IC50) of this compound against Phosphodiesterase (PDE) Isoforms

| Target | IC50 (nM) | Selectivity (vs. PDE5) |

|---|---|---|

| PDE5 | 0.074 [1] [2] | - |

| PDE3 | 38 [1] [2] | ~510-fold |

| PDE1 | 380 [1] [2] | ~5,100-fold |

| PDE2 | 670 [1] [2] | ~9,000-fold |

| PDE4 | 800 [1] [2] | ~10,800-fold |

Table 2: Key In Vitro Pharmacological Effects of this compound

| Experimental Model | Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| Platelet Aggregation | 0.1 - 10 µM | Concentration-dependent inhibition; higher concentrations (1 and 10 µM) required without nitroglycerin [1] [2]. | [1] [2] |

| Cyclic GMP Level | 10 µM | Significant increase to 0.95 ± 0.17 pmol/10⁸ cells after 5 min incubation [1] [2]. | [1] [2] |

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol is adapted from referenced biological activity data [1] [2].

- Objective: To assess the inhibitory effect of this compound on platelet aggregation.

- Materials:

- Test Compound: this compound dihydrochloride (HY-119611A) [2]. Prepare stock solution in DMSO.

- Cells/Tissues: Washed human platelets or platelet-rich plasma (PRP).

- Inducing Agent: A standard agonist like collagen, ADP, or thrombin.

- Optional Co-treatment: Nitroglycerin (to study synergistic effects).

- Key Equipment: Platelet aggregometer.

- Procedure:

- Preparation: Isolate and prepare a suspension of platelets or PRP according to standard laboratory methods.

- Pre-incubation: Incubate the platelet suspension with this compound at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a defined period (e.g., 5-10 minutes) at 37°C. Include a vehicle control (DMSO).

- Induction of Aggregation: Add a potent platelet aggregation-inducing agent to the mixture.

- Measurement: Monitor the aggregation response for 5-10 minutes using the aggregometer. The percentage of aggregation inhibition is calculated by comparing the light transmittance in treated samples versus the vehicle control.

- Notes:

- The assay should be performed with and without nitroglycerin pre-treatment. Research indicates that the presence of nitroglycerin enhances the inhibitory effect, meaning higher concentrations of this compound are needed for inhibition in its absence [1] [2].

- The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.

Intracellular Cyclic GMP Measurement

This protocol is adapted from referenced biological activity data [1] [2].

- Objective: To quantify the increase in intracellular cyclic GMP (cGMP) levels resulting from PDE-5 inhibition by this compound.

- Materials:

- Test Compound: this compound dihydrochloride [2].

- Cells: Cultured cells expressing PDE-5 (e.g., human corpus cavernosum smooth muscle cells).

- Key Reagents: cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit, cell lysis buffer.

- Procedure:

- Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a short incubation period (e.g., 5 minutes) [1] [2].

- Reaction Termination & Lysis: Rapidly aspirate the medium and lyse the cells using an appropriate lysis buffer (e.g., 0.1M HCl) to stop enzymatic activity and extract cGMP.

- Sample Collection: Collect the cell lysates and centrifuge to remove cellular debris.

- cGMP Quantification: Measure the cGMP concentration in the supernatant using a commercial EIA or RIA kit, following the manufacturer's instructions. Normalize the cGMP levels to the total protein content or cell count (e.g., pmol/10⁸ cells) [1] [2].

Compound Handling & Formulation

- Form: this compound is typically used in research as a dihydrochloride salt (CAS# 204077-66-7) to improve water solubility and stability [2] [5]. The free base form (CAS# 220060-39-9) is also available [1] [4].

- Molecular Weight: 521.51 g/mol (dihydrochloride); 448.58 g/mol (free base) [2] [1].

- Purity: Available at >98% purity for research purposes [5].

- Solubility & Stock Solution Preparation:

- Solvent: DMSO [2] [4].

- Stock Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO. For the dihydrochloride salt, a solubility of up to 125 mg/mL (approx. 240 mM) in DMSO has been reported [2].

- Storage: Aliquot and store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles [4].

Critical Considerations & Safety

- Research Use Only: this compound is for research purposes only and is not for human use. It has been identified as an unauthorized adulterant in dietary supplements, highlighting potential safety risks [3] [1] [2].

- Controlled Substance: This compound is a controlled substance and not for sale in all territories [1] [2].

- Methodology Gaps: Please note that the cited references confirm the results of these experiments but do not provide exhaustive, step-by-step methodological details. Researchers may need to adapt standard cell-based and biochemical assay protocols to their specific laboratory setups.

Summary of Workflow and Pathway

The following diagrams summarize the core experimental workflow and the underlying molecular mechanism of action for this compound.

Diagram 1: In Vitro Experimental Workflow for this compound.

Diagram 2: Molecular Mechanism of this compound as a PDE-5 Inhibitor.

References

- 1. This compound (KF31327 free base) | PDE5 Inhibitor | MedChemExpress [medchemexpress.com]

- 2. This compound dihydrochloride (KF31327) | PDE5 Inhibitor | MedChemExpress [medchemexpress.com]

- 3. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | phosphodiesterase-5 (PDE-5) inhibitor | CAS# 220060-39-9 | InvivoChem [invivochem.com]

- 5. This compound dihydrochloride | 204077-66-7 | MOLNOVA [molnova.com]

Application Note: Evaluation of a Novel Antiplatelet Compound

This document outlines a standardized protocol using Light Transmission Aggregometry (LTA) to evaluate the efficacy of novel antiplatelet compounds, such as Thioquinapiperifil, in human platelet-rich plasma (PRP). LTA is considered the gold standard for testing platelet function in vitro [1].

Introduction & Background

Platelets play a crucial role in hemostasis but also contribute to thrombotic events like myocardial infarction and stroke [1]. The interaction of agonists like ADP, collagen, and thrombin with specific platelet receptors triggers intracellular signaling cascades, leading to activation and aggregation [2] [3]. The core method involves measuring the increase in light transmission through a stirred PRP sample after adding an aggregation agonist. Platelet aggregates form, clearing the suspension and increasing light transmission, which is recorded to generate an aggregation curve [1].

Materials and Reagents

- Blood Collection: Evacuated tubes containing 0.106 M sodium citrate (1:10 anticoagulant-to-blood ratio), 20-gauge or wider bore needles [1].

- Centrifugation: A temperature-controlled centrifuge capable of precise g-force control with no-brake function [1].

- Aggregometer: A dual-channel turbidimetric aggregometer (e.g., Chrono-log series) and associated software [1].

- Consumables: Polypropylene or polycarbonate tubes and pipettes to prevent platelet activation [1].

- Agonists: ADP, collagen, arachidonic acid, thrombin, and other relevant agonists.

- Compound: this compound, dissolved in an appropriate solvent like DMSO or BSA-saline, with a solvent control included in all experiments.

Step-by-Step Experimental Protocol

1. PRP and PPP Preparation

- Collect venous blood from fasted, healthy volunteers into sodium citrate tubes via clean venipuncture [1].

- Gently invert tubes 3-5 times to mix anticoagulant.

- Centrifuge blood at 194 x g for 18 minutes at 24°C with no brake [1].

- Gently transfer the supernatant (PRP) to a polypropylene tube using a plastic pipette.

- Centrifuge the remaining blood at 1465 x g for 20 minutes at 24°C with no brake to obtain Platelet-Poor Plasma (PPP) [1].

- All experiments should be completed within 2.5 hours of blood draw [1].

2. Platelet Count Adjustment

- Adjust the platelet count in PRP to 250,000-500,000 platelets/μL by adding autologous PPP [1].

- Use a spectrophotometer (530 nm) with PPP as a blank; an absorbance of ~0.8 typically corresponds to 500,000 platelets/μL [1].

3. Aggregometry Assay

- Pre-warm the aggregometer to 37°C.

- Pipette 450 μL of PRP into a cuvette and place it in the aggregometer with a stir bar.

- Incubate the PRP with this compound (at various concentrations) or vehicle control for a predetermined time (e.g., 1-5 minutes).

- Initiate aggregation by adding an agonist (e.g., 5-20 μM ADP) and record the aggregation trace for 5-10 minutes.

- Use PPP as a 100% transmission reference and PRP as a 0% transmission baseline.

Data Analysis and Interpretation

The following table outlines key parameters to extract from aggregation curves to quantify the effects of this compound:

Table 1: Key Quantitative Parameters for Aggregation Analysis

| Parameter | Description | Interpretation |

|---|---|---|

| Maximal Aggregation (%) | The maximum percentage of aggregation achieved. | Direct measure of the compound's potency in inhibiting the final aggregation response. |

| Lag Phase (seconds) | The delay between agonist addition and the onset of aggregation. | A prolonged lag phase may indicate interference with early signaling events. |

| Slope (%/min) | The steepness of the aggregation curve. | Reflects the rate of aggregate formation; a decreased slope indicates inhibition. |

| IC₅₀ | The concentration of this compound that inhibits 50% of maximal aggregation. | Standard measure of compound potency. |

Dose-response curves should be generated for this compound against multiple agonists to determine its potency (IC₅₀) and specificity.

Signaling Pathways & Mechanisms

Anti-platelet compounds can target different activation pathways. The diagram below illustrates key nodes where a compound like this compound may exert its effects.

Diagram 1: Key nodes in platelet activation signaling. The dashed red lines indicate potential inhibitory targets for this compound, which require empirical determination.

The balance between inhibitory and activatory signals tightly controls platelet function. In healthy vessels, nitric oxide (NO) and prostacyclin (PGI₂) from endothelial cells elevate cyclic nucleotides (cAMP/cGMP), activating PKA/PKG to suppress platelet activation [3]. At sites of injury, agonists trigger core signaling nodes like Phospholipase C (PLC), Protein Kinase C (PKC), and PI3-Kinase, which drive activation by increasing cytosolic calcium and activating integrin αIIbβ3, the final common step for aggregation [3].

Troubleshooting and Best Practices

- Low Aggregation Response: Check platelet viability (use fresh blood, complete assay quickly), agonist concentration and storage, and pH of PRP (keep sealed) [1].

- High Baseline Variability: Ensure consistent blood drawing technique to avoid activation, and use wide-bore needles [1].

- General Notes: Always include a vehicle control and a reference antiplatelet drug (e.g., Aspirin for arachidonic acid pathway). Handle platelets gently in plasticware to prevent premature activation [1].

Conclusion

This protocol provides a robust framework for the in vitro characterization of this compound. The specific mechanism of action and potency must be determined experimentally. Further ex vivo or clinical studies would be necessary to validate its therapeutic potential and safety profile.

References

Thioquinapiperifil cyclic GMP measurement

Theoretical Background and Rationale

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs used to treat erectile dysfunction and pulmonary arterial hypertension. They function by blocking the enzyme PDE5, which degrades the intracellular second messenger, cyclic guanosine 3',5'-monophosphate (cGMP) [1] [2]. The core principle for evaluating a putative PDE5 inhibitor like Thioquinapiperifil is that an effective compound will increase cGMP levels in the relevant cellular or tissue-based assay systems.

The Nitric Oxide (NO˙)-cGMP signaling pathway is central to this mechanism [2]. As shown in the diagram below, nitric oxide activates soluble guanylyl cyclase (sGC), which produces cGMP from GTP. PDE5 then hydrolyzes cGMP to GMP, terminating the signal. PDE5 inhibitors act on the degradative limb of this pathway, leading to cGMP accumulation.

Experimental Protocols for cGMP Measurement

Here are detailed methodologies for measuring cGMP levels in different experimental models to assess this compound activity.

In Vitro cGMP Assay in Cell Culture

This protocol is adapted from studies using human colonic epithelial cells and fibroblasts treated with Vardenafil, another PDE5 inhibitor [3].

- Principle: Cells are pre-incubated with the test compound, then stimulated to activate the NO-sGC-cGMP pathway. Intracellular cGMP is extracted and quantified.

- Materials:

- Relevant cell line (e.g., T84 colonic epithelial cells, normal esophageal fibroblasts, cancer-associated fibroblasts) [3].

- This compound (test compound), S-nitroso-N-penicillamine (SNAP, NO donor), Hydrogen peroxide (H₂O₂, to induce oxidative stress) [2].

- Cell culture medium and reagents.

- cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

- Lysis buffer (e.g., 0.1 M HCl for EIA).

- Luminometer or microplate reader.

- Workflow:

- Detailed Procedure:

- Cell Seeding: Plate cells in a multi-well culture plate and grow to 70-80% confluence.

- Pre-treatment: Aspirate the medium and add fresh medium containing this compound. A typical concentration range for preliminary studies is 10-50 µM, with an incubation time of 1 hour [3]. Include controls (vehicle only) and a reference PDE5 inhibitor (e.g., 30 µM Vardenafil or Sildenafil).

- Stimulation: Add an NO donor like SNAP (e.g., 100-500 µM) to stimulate cGMP production. To model pathological conditions, co-treat with H₂O₂ (e.g., 100-500 µM) to induce oxidative stress [2]. Incubate for 2 hours [3].

- Cell Lysis: Remove the medium and lyse cells with 0.1 M HCl according to the EIA kit protocol.

- cGMP Quantification: Centrifuge the lysates to remove debris and measure cGMP concentration in the supernatant using a commercial EIA or RIA kit. Follow the manufacturer's instructions precisely.

- Data Analysis: Normalize cGMP levels to the total protein concentration in each sample.

In Vivo cGMP Measurement in Animal Models

This protocol is based on studies in Zucker diabetic fatty (ZDF) rats and patient-derived xenograft (PDX) mouse models [3].

- Principle: Animals are treated with the compound, and target tissues are harvested to measure cGMP levels as a biomarker of PDE5 inhibition.

- Materials:

- Animal model (e.g., ZDF rats for diabetes-associated heart failure, PDX mouse model for cancer studies) [3].

- This compound for oral gavage or injection.

- EIA/RIA kit for cGMP.

- Tissue homogenizer.

- Detailed Procedure:

- Dosing: Administer this compound to the animals. A typical oral dose for PDE5 inhibitors in rodents is 10-16 mg/kg [3]. The dosing frequency can vary from a single dose to once or twice daily for chronic studies (e.g., 5 days to several weeks).

- Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the target tissues (e.g., heart, lung, tumor). Snap-freeze the tissues in liquid nitrogen.

- Tissue Homogenization: Homogenize the frozen tissue in 0.1 M HCl.

- cGMP Quantification: Clarify the homogenate by centrifugation and measure cGMP in the supernatant using an EIA/RIA kit. Normalize the results to the tissue weight or total protein content.

Expected Results and Data Interpretation

The table below summarizes typical experimental data you can expect from studying a PDE5 inhibitor like this compound, based on results from other inhibitors in its class [3].

| Experimental Model | Treatment | Key Outcome Measure | Typical Result with PDE5 Inhibitor |

|---|---|---|---|

| T84 Cells [3] | 30 µM Vardenafil, 1 hr | cGMP induction | Significant increase in cellular cGMP levels. |

| Normal Esophageal Fibroblasts [3] | 50 µM Vardenafil, 72 hrs | α-SMA expression (fibrosis marker) | Abrogation of TGF-β1-induced α-SMA expression. |

| Cancer-Associated Fibroblasts [3] | 50 µM Vardenafil, 72 hrs | α-SMA expression | ~50% reduction in α-SMA expression. |

| Mice (PDX EAC model) [3] | 16 mg/kg Vardenafil, oral, 2x daily, 5 days | Tumor volume (with chemo) | Significant reduction in tumor volume. |

| Rats (ZDF model) [3] | 10 mg/kg Vardenafil, oral, daily, 25 weeks | Diastolic function, myocardial fibrosis | Preserved diastolic function, reduced fibrosis and hypertrophy. |

Technical Considerations and Troubleshooting

- Cell Model Selection: The choice of cell line is critical. Use cells with endogenous expression of PDE5 and components of the NO-sGC pathway for physiologically relevant results [3] [2].

- Sample Preparation for cGMP: cGMP is a labile molecule. It is crucial to rapidly terminate cellular reactions by flash-freezing tissues or using acidic lysis buffers to prevent degradation by PDEs and phosphodiesterases.

- Oxidative Stress Conditions: As shown in the signaling pathway, oxidative stress (H₂O₂) can oxidize and inactivate sGC, blunting cGMP production. Testing your compound under these conditions can demonstrate its efficacy in a disease-relevant model [2].

- Analytical Technique: While EIA is common, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers higher specificity and sensitivity, and is the method of choice for metabolite identification in complex matrices [1].

References

Comprehensive Application Notes and Protocols: Thioquinapiperifil (Research Use Only)

Introduction to Thioquinapiperifil

This compound (also known as KF31327 free base) is a potent, selective, and non-competitive phosphodiesterase-5 (PDE-5) inhibitor initially developed by Kyowa Hakko Kogyo Co., Ltd. and subsequently identified as an unauthorized adulterant in dietary supplements marketed for sexual enhancement. [1] [2] This compound belongs to a novel structural class of imidazoquinazoline derivatives, distinct from conventional PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. [1] [2] Its unique chemical structure contributes to different analytical detection properties compared to traditional PDE-5 inhibitors, making it challenging to identify in routine screening procedures. [2]

The molecular foundation of this compound consists of an imidazoquinazoline core with a thione group at position 2, an ethyl group at position 3, and a benzylamino substituent at position 8 that incorporates a piperidine ring with a hydroxymethyl group. [1] [2] This specific arrangement is essential for its potent biological activity and selectivity profile. Researchers should note that both the free base (CAS 220060-39-9) and dihydrochloride salt (CAS 204077-66-7) forms are available for experimental use, with the salt form typically offering enhanced water solubility and stability while maintaining comparable biological activity. [3] [4]

Table 1: Fundamental Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione |

| Synonyms | KF31327 free base |

| CAS Number | 220060-39-9 (free base), 204077-66-7 (dihydrochloride) |

| Molecular Formula | C₂₄H₂₈N₆OS |

| Molecular Weight | 448.58 g/mol (free base), 521.51 g/mol (dihydrochloride) |

| Chemical Structure | Imidazoquinazoline derivative |

| Storage Conditions | -20°C (powder) or -80°C (in solution); keep container tightly sealed in cool, well-ventilated area |

Biological Activity and Pharmacological Profile

PDE Inhibition Selectivity and Potency

This compound demonstrates exceptional potency and remarkable selectivity for phosphodiesterase-5 (PDE-5) inhibition, with a half-maximal inhibitory concentration (IC₅₀) of 0.074 nM against this enzyme. [3] [4] This high level of specificity is particularly evident when comparing its activity against other phosphodiesterase isoforms, showing significantly weaker inhibition of PDE1 (IC₅₀ = 380 nM), PDE2 (IC₅₀ = 670 nM), PDE3 (IC₅₀ = 38 nM), and PDE4 (IC₅₀ = 800 nM). [3] [4] The 5,000-fold selectivity ratio for PDE5 over PDE1 highlights its specific mechanism of action and suggests a potentially improved side effect profile compared to less selective PDE5 inhibitors that may cause visual disturbances due to PDE6 inhibition. [3] [4] [5]

The compound functions as a non-competitive inhibitor of PDE5, meaning it does not compete directly with the substrate (cGMP) for the active site but instead binds to a separate allosteric site on the enzyme. [3] This mechanism of action results in a characteristic change in the enzyme's kinetic parameters, specifically decreasing the maximum reaction velocity (Vₘₐₓ) without significantly altering the Michaelis constant (Kₘ). This non-competitive inhibition profile is particularly relevant for therapeutic applications as it may provide more consistent enzyme modulation across varying substrate concentrations.

Table 2: Phosphodiesterase (PDE) Inhibition Profile of this compound

| Phosphodiesterase Isoform | IC₅₀ Value | Selectivity Ratio (vs. PDE5) |

|---|---|---|

| PDE5 | 0.074 nM | 1 |

| PDE3 | 38 nM | 514 |

| PDE1 | 380 nM | 5,135 |

| PDE2 | 670 nM | 9,054 |

| PDE4 | 800 nM | 10,811 |

Cellular and Physiological Effects

In cellular models, this compound demonstrates concentration-dependent inhibition of platelet aggregation, with effects observed at concentrations ranging from 0.1 to 10 μM. [3] [4] Notably, in the absence of nitroglycerin, higher concentrations (1 and 10 μM) of this compound are required to achieve significant inhibition of platelet aggregation, suggesting that its anti-aggregatory effects are enhanced by nitric oxide-mediated signaling pathways. [3] [4] This observation aligns with the known mechanism of PDE5 inhibitors, which potentiate the effects of nitric oxide by preserving intracellular cGMP levels.

At the molecular level, treatment with this compound (10 μM) produces a significant increase in intracellular cyclic GMP levels, with mean cGMP concentrations reaching 0.95 ± 0.17 pmol/10⁸ cells after just 5 minutes of incubation. [3] [4] This rapid accumulation of cGMP confirms the compound's effective engagement with the NO-sGC-cGMP signaling pathway, which underlies its physiological effects including vasodilation and inhibition of platelet aggregation. The cellular activity occurs through a well-defined signaling pathway that can be visualized as follows:

Diagram 1: Mechanism of Action of this compound in the NO-sGC-cGMP Signaling Pathway

Experimental Protocols and Methodologies

In Vitro PDE5 Inhibition Assay

3.1.1 Principle and Objective

This protocol describes a standardized method for evaluating the inhibitory potency of this compound against phosphodiesterase type 5 (PDE5) enzyme using a fluorescence-based detection system. The assay measures the compound's ability to inhibit the enzymatic hydrolysis of cyclic GMP (cGMP) to 5'-GMP, providing quantitative data on inhibition potency (IC₅₀ values) that can be used for structure-activity relationship studies and comparison with other PDE5 inhibitors. [3] [4]

3.1.2 Materials and Reagents

- Source of PDE5 enzyme: Human recombinant PDE5 or human platelet-derived PDE5

- Substrate: Cyclic GMP (cGMP)

- Inhibitor stock solution: this compound (prepare fresh in DMSO at 1 mM concentration)

- Reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

- Detection system: Fluorescent cGMP derivative or commercial PDE activity assay kit

- Equipment: Microplate reader capable of fluorescence detection, temperature-controlled incubator

3.1.3 Experimental Procedure

Prepare inhibitor dilutions: Create a series of this compound dilutions in DMSO (typically 11 concentrations from 10 μM to 0.01 nM) using half-log or log dilutions, ensuring the final DMSO concentration in assays does not exceed 1%.

Set up reaction mixtures:

- Add 25 μL of reaction buffer to each well

- Add 10 μL of appropriate this compound dilution or vehicle control (DMSO)

- Add 10 μL of PDE5 enzyme solution (diluted to appropriate concentration in reaction buffer)

- Pre-incubate the mixture for 10 minutes at 30°C

Initiate reaction: Add 5 μL of cGMP substrate solution (final concentration 0.1-1 μM) to start the enzymatic reaction.

Incubate: Allow the reaction to proceed for 30-60 minutes at 30°C, ensuring the reaction remains within the linear range for enzyme activity.

Terminate and detect: Stop the reaction by heat inactivation (95°C for 2 minutes) or using a commercial detection reagent according to manufacturer's instructions.

Measure product formation: Quantify the remaining cGMP or the formed 5'-GMP using an appropriate detection method (fluorescence, radioactivity, or colorimetry).

3.1.4 Data Analysis and Interpretation

- Calculate percentage inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Signal_sample / Signal_control)] × 100

- Generate dose-response curves by plotting % inhibition against log inhibitor concentration.

- Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve fitting) with appropriate software (GraphPad Prism, SigmaPlot).

- Include positive controls (e.g., sildenafil) for assay validation and comparative analysis.

Platelet Aggregation Inhibition Assay

3.2.1 Principle and Objective

This protocol assesses the functional activity of this compound in inhibiting platelet aggregation, which represents a key physiological effect of PDE5 inhibition. The assay evaluates the compound's ability to potentiate the anti-aggregatory effects of nitric oxide donors and directly inhibit platelet activation, providing insights into its potential cardiovascular effects. [3] [4]

3.2.2 Materials and Reagents

- Platelet-rich plasma (PRP): Freshly prepared from human blood (anticoagulated with sodium citrate)

- Agonists: ADP (10-20 μM), collagen (2-4 μg/mL), or other platelet activators

- Nitric oxide donor: Nitroglycerin (prepare fresh in appropriate solvent)

- This compound solutions: Prepare in DMSO (0.1, 1, and 10 μM final concentrations in assay)

- Equipment: Platelet aggregometer with temperature control and stirring capability

3.2.3 Experimental Procedure

Prepare platelet-rich plasma (PRP): Collect venous blood from healthy volunteers (with institutional approval) using sodium citrate as anticoagulant. Centrifuge at 180 × g for 15 minutes at room temperature to obtain PRP.

Pre-incubate with compound:

- Aliquot 225 μL of PRP into aggregometer cuvettes

- Add 2.5 μL of appropriate this compound dilution (0.1-10 μM final concentration) or vehicle control

- Pre-incubate for 3 minutes at 37°C with constant stirring (1000 rpm)

Stimulate aggregation:

- Add 2.5 μL of nitroglycerin (optional, 10 nM final concentration) and incubate for 1 minute

- Add 20 μL of platelet agonist (ADP or collagen at predetermined EC₈₀ concentration)

Measure aggregation: Monitor light transmission for 5-10 minutes until aggregation reaches plateau.

Quantify results: Express aggregation as percentage of maximum, using platelet-poor plasma (PPP) as 100% transmission reference.

3.2.4 Data Analysis and Interpretation

- Calculate % inhibition of aggregation using: % Inhibition = [1 - (Aggregation_sample / Aggregation_control)] × 100

- Compare concentration-response relationships with and without nitroglycerin to assess NO-dependent potentiation

- Perform statistical analysis using ANOVA with post-hoc tests (n ≥ 3 independent experiments)

Analytical Methods for Characterization and Detection

LC-MS Characterization and Identification

The analytical characterization of this compound requires advanced techniques due to its novel structure and presence in complex matrices such as dietary supplements. Liquid chromatography-mass spectrometry (LC-MS) provides the most reliable approach for both identification and quantification of this compound in research samples and commercial products. [1] [6] [2]

4.1.1 Sample Preparation

- For dietary supplements: Grind tablets or capsules to homogeneous powder

- Extract 100 mg of powder with 10 mL of methanol using sonication for 30 minutes

- Centrifuge at 3,000 × g for 10 minutes and filter supernatant through 0.22 μm membrane

- Dilute extracts as needed for LC-MS analysis

4.1.2 LC-MS Conditions

- Column: C18 reversed-phase (e.g., Capcell PAK C18, 2.0 × 150 mm, 5 μm)

- Mobile phase: A: 0.2% acetic acid in water, B: acetonitrile

- Gradient: 10% B to 90% B over 20 minutes, hold 5 minutes

- Flow rate: 0.2 mL/min

- Column temperature: 35°C

- Ionization: ESI positive mode

- Mass detection: IT-TOF MS with accurate mass measurement

4.1.3 Identification Parameters

- Retention time: Approximately 14.3 minutes under above conditions [2]

- Molecular ion: [M+H]+ at m/z 449.2 (calculated for C₂₄H₂₉N₆OS⁺)

- Key fragments: Characteristic MS/MS fragments at m/z 377.1, 311.2, and 267.1 [2]

- UV spectrum: Distinct from conventional PDE5 inhibitors [2]

Screening for Adulterants in Dietary Supplements

This compound has been frequently identified as an undeclared adulterant in dietary supplements marketed for sexual enhancement. [3] [1] [2] Researchers analyzing such products should employ comprehensive screening methods capable of detecting this compound alongside other PDE5 inhibitors and analogs.

4.2.1 Comprehensive Screening Approach

- Utilize LC-IT-TOF MS for high-resolution mass detection and structural elucidation [6]

- Build a customized MSⁿ spectral library incorporating this compound and other known PDE5 inhibitors [6]

- Employ multistage tandem MS to obtain structural information through sequential fragmentation [6]

- Confirm identifications by comparing accurate masses of both parent and fragment ions with reference standards [6]

Table 3: Analytical Methods for this compound Detection and Quantification

| Method Type | Key Parameters | Applications | Limits/Sensitivity |

|---|---|---|---|

| LC-UV | Retention time: ~14.3 min; Distinct UV spectrum different from conventional PDE5 inhibitors | Preliminary screening; Product quality control | Content in supplements: ~13-15 mg/tablet [1] |

| LC-MS | [M+H]+ m/z 449.2; Characteristic fragments at m/z 377.1, 311.2 | Confirmatory identification; Metabolic studies | High sensitivity for trace detection in complex matrices |

| NMR Spectroscopy | Complete ¹H and ¹³C NMR assignment; 2D NMR for structural confirmation | Structural elucidation of unknown compounds; Regulatory analysis | Definitive structural confirmation |

| IR Spectroscopy | Characteristic aromatic ring stretching at 1593 cm⁻¹ and 1486 cm⁻¹; C=S stretch at 1183 cm⁻¹ | Complementary structural information | Functional group identification |

Safety and Regulatory Considerations

Toxicity and Handling Precautions

This compound is classified as Acute Toxicity Category 4 (Oral) according to GHS standards, with the hazard statement H302 ("Harmful if swallowed"). [7] Additionally, it presents serious environmental hazards classified as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 (H410: "Very toxic to aquatic life with long lasting effects"). [7] Researchers must implement appropriate safety measures when handling this compound in laboratory settings.

5.1.1 Personal Protective Equipment (PPE)

- Eye protection: Safety goggles with side-shields

- Hand protection: Appropriate chemical-resistant gloves

- Body protection: Impervious laboratory coat or protective clothing

- Respiratory protection: Suitable respirator when handling powder forms

5.1.2 Handling and Storage

- Handling precautions: Avoid inhalation, contact with eyes and skin; avoid dust and aerosol formation; use only in areas with appropriate exhaust ventilation

- Storage conditions: Keep container tightly sealed in cool, well-ventilated area; store at -20°C (powder) or -80°C (in solution)

Regulatory Status and Compliance

This compound is not approved by any major regulatory agency (including FDA, EMA) for human medicinal use. [1] [2] The compound has been identified as an unauthorized adulterant in dietary supplements and "natural" health products, posing significant public health risks due to potential side effects and drug interactions. [1] [2] Researchers should note that this compound is sold strictly for research purposes only, and any use in consumer products would be illegal in most jurisdictions.

References

- 1. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

- 2. Structural elucidation of a PDE-5 inhibitor detected as an ... [sciencedirect.com]

- 3. This compound (KF31327 free base) | PDE5 Inhibitor [medchemexpress.com]

- 4. This compound dihydrochloride | CAS#:204077-66-7 | Chemsrc [m.chemsrc.com]

- 5. PDE5 inhibitor [en.wikipedia.org]

- 6. Screening of Phosphodiesterase-5 Inhibitors and Their ... [mdpi.com]

- 7. This compound|220060-39-9|MSDS [dcchemicals.com]

An Analytical Strategy for PDE-5 Inhibitors

The analysis of PDE-5 inhibitors like Thioquinapiperifil in complex samples (e.g., dietary supplements or biological matrices) typically involves two critical steps: sample preparation/cleanup to remove interfering substances, and chromatographic separation and detection for identification and quantification [1] [2] [3].

The table below summarizes three effective sample cleanup methods evaluated for soft-gel-type dietary supplements, which are relevant for oily or complex matrices [2].

| Method | Principle | Procedure Summary | Performance Notes |

|---|---|---|---|

| EMR-Lipid dSPE [2] | Size exclusion & hydrophobic interaction for selective lipid removal. | Sample extracted with acetonitrile, then mixed with EMR-Lipid sorbent, shaken, and centrifuged. | Most effective lipid removal; lower matrix effects; considered a "greener" chemistry method [2]. |